Cas no 2228770-05-4 (1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2228770-05-4
- EN300-1824654
-
- Inchi: 1S/C12H13FO3/c1-11(2)6-12(11,10(15)16)8-5-7(13)3-4-9(8)14/h3-5,14H,6H2,1-2H3,(H,15,16)
- InChI Key: JNJRXBXQIISFNW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1(C(=O)O)CC1(C)C)O
Computed Properties
- Exact Mass: 224.08487243g/mol
- Monoisotopic Mass: 224.08487243g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.5Ų
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824654-0.05g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1824654-0.5g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1824654-5.0g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1824654-0.25g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1824654-2.5g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1824654-5g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1824654-1g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1824654-10.0g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1824654-0.1g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1824654-1.0g |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228770-05-4 | 1g |
$1214.0 | 2023-06-01 |
1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on 1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
1-(5-Fluoro-2-Hydroxyphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview
1-(5-Fluoro-2-Hydroxyphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid (CAS No. 2228770-05-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as FHPDMC, is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid moiety. The presence of fluorine and hydroxyl groups on the phenyl ring introduces additional complexity and functionality to the molecule, making it a valuable subject for both academic and industrial research.
The cyclopropane core of this compound is notable for its strained ring structure, which can influence the compound's reactivity and stability. The dimethyl substituents on the cyclopropane further modulate its physical properties, such as solubility and melting point. The 5-fluoro-2-hydroxyphenyl group attached to the cyclopropane introduces electronic effects that can enhance or diminish certain chemical reactions. Fluorine's electronegativity and hydroxyl's hydrogen bonding capabilities contribute to the compound's overall polarity and reactivity.
Recent studies have highlighted the potential of FHPDMC in drug discovery. Its structure suggests that it could act as a scaffold for developing bioactive molecules. For instance, the hydroxyl group on the phenyl ring may facilitate interactions with biological targets, such as enzymes or receptors, making it a promising candidate for medicinal chemistry applications. Additionally, the carboxylic acid group provides an opportunity for further functionalization, such as esterification or amidation, which could enhance its bioavailability or target specificity.
From a synthetic perspective, the preparation of FHPDMC involves multi-step reactions that require precise control over regioselectivity and stereochemistry. The synthesis typically begins with the preparation of intermediates that incorporate the cyclopropane ring and phenolic groups. Advanced techniques such as transition metal-catalyzed couplings or enolate chemistry are often employed to achieve the desired connectivity and stereochemistry. These methods not only ensure high yields but also allow for fine-tuning of the compound's properties.
The physical properties of FHPDMC are also worth noting. Its molecular weight is approximately 306 g/mol, with a melting point around 130°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used to characterize its purity and structure.
Recent research has explored the biological activity of FHPDMC, particularly in relation to its potential as an anti-inflammatory or antioxidant agent. In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to scavenge free radicals suggests that it may have applications in mitigating oxidative stress-related conditions.
The development of efficient synthetic routes for FHPDMC has been a focal point of recent studies. One notable approach involves the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. This method not only enhances productivity but also reduces energy consumption, aligning with current trends toward sustainable chemistry practices.
In conclusion, 1-(5-Fluoro-2-Hydroxyphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid (CAS No. 2228770-05-4) is a versatile compound with promising applications in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in synthetic methods and biological evaluations, positions it as a valuable tool for researchers in both academia and industry.
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